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Compound of Interest

Compound Name: N-(4-azepan-1-ylphenyl)guanidine

Cat. No.: B1420170 Get Quote

Technical Support Center: N-(4-azepan-1-
ylphenyl)guanidine
This technical support center provides essential guidance for researchers, scientists, and drug

development professionals working with the novel investigational compound N-(4-azepan-1-
ylphenyl)guanidine. The following sections offer troubleshooting advice, frequently asked

questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate

your research.

Compound Profile
N-(4-azepan-1-ylphenyl)guanidine is a synthetic organic compound featuring a

phenylguanidine moiety linked to an azepane ring. Guanidine-containing compounds are a

significant class of therapeutic agents with a wide spectrum of biological activities, often

targeting ion channels, transporters, or enzymes.[1][2][3] The azepane motif is found in

numerous FDA-approved drugs and is known for its conformational flexibility, which can be

crucial for biological activity.[4][5]

Based on its structural similarity to other diarylguanidines, N-(4-azepan-1-ylphenyl)guanidine
is hypothesized to act as a modulator of ion channels, such as voltage-gated potassium (Kv)

channels or NMDA receptors.[6] The following guides are based on this hypothesized

mechanism of action and provide a framework for experimental design and troubleshooting.
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Physicochemical Properties

Property Value Source

CAS Number 1177311-85-1 Vendor Data

Molecular Formula C₁₃H₂₀N₄ Vendor Data

Molecular Weight 232.32 g/mol Vendor Data

Appearance
White to off-white solid

(predicted)
---

Solubility

Soluble in DMSO and ethanol;

sparingly soluble in water

(predicted)

---

pKa
~11-12 (predicted, for

guanidinium ion)
General Guanidine Properties

Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of N-(4-azepan-1-
ylphenyl)guanidine?

A1: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in 100%

dimethyl sulfoxide (DMSO). For aqueous-based assays, further dilute the DMSO stock in the

appropriate aqueous buffer. Ensure the final DMSO concentration in your assay is low (typically

<0.5%) to avoid solvent-induced artifacts.

Q2: The compound is precipitating in my aqueous assay buffer. What can I do?

A2: Precipitation in aqueous solutions is a common issue. Consider the following:

Lower the Final Concentration: Test a lower concentration of the compound in your assay.

Use a Surfactant: Incorporate a biocompatible surfactant, such as Tween-20 or Pluronic F-

68, at a low concentration (e.g., 0.01%) in your assay buffer.
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Increase DMSO Concentration: Slightly increase the final DMSO concentration, but be sure

to run a vehicle control to assess its effect on your experimental system.

pH Adjustment: The guanidine group is basic. Ensure the pH of your buffer is compatible with

the compound's solubility.

Q3: I am observing cytotoxicity in my cell-based assays. How can I mitigate this?

A3: First, determine the cytotoxic concentration range by performing a cell viability assay (e.g.,

MTT or resazurin reduction assay) in parallel with your functional assay.[7] If cytotoxicity

overlaps with the desired functional activity range, consider:

Reducing Incubation Time: Shorten the duration of compound exposure.

Using a Lower, Non-Toxic Concentration: Investigate if a lower concentration still provides a

measurable functional effect.

Changing Cell Lines: Some cell lines may be more sensitive to the compound than others.

Q4: What is a suitable starting dose for in vivo studies in mice?

A4: For a novel guanidine derivative, a maximum tolerated dose (MTD) study is essential.[8] A

suggested starting point is to test a range of doses, for example, 2.5, 5, 10, and 15 mg/kg,

administered via intraperitoneal (i.p.) injection.[8] Monitor animals daily for changes in body

weight and signs of toxicity. The MTD is the highest dose that does not cause significant

toxicity (e.g., >15-20% body weight loss or severe clinical signs).[8]
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Issue Possible Cause(s) Recommended Solution(s)

High Well-to-Well Variability

- Inconsistent cell seeding-

Compound precipitation-

Pipetting errors

- Ensure a homogenous cell

suspension before seeding.-

Visually inspect plates for

precipitation after compound

addition.- Use calibrated

pipettes and proper technique.

No Dose-Response Observed

- Compound is inactive at the

tested concentrations- Assay is

not sensitive enough-

Compound degradation

- Test a wider and higher

concentration range.- Optimize

assay parameters (e.g.,

incubation time, reagent

concentrations).- Prepare fresh

stock solutions; store protected

from light and at -20°C or

-80°C.

Inconsistent Results Between

Experiments

- Variation in cell passage

number or health- Different

batches of reagents-

Fluctuation in incubator

conditions (CO₂, temp)

- Use cells within a consistent

passage number range.-

Qualify new batches of

reagents before use.-

Regularly calibrate and monitor

incubator performance.

In Vivo Study Troubleshooting
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Issue Possible Cause(s) Recommended Solution(s)

Poor Compound Exposure

(Low Plasma Levels)

- Poor solubility in vehicle-

Rapid metabolism or clearance

- Optimize the formulation

vehicle (e.g., use of co-

solvents like PEG400,

cyclodextrins).- Consider a

different route of administration

(e.g., oral gavage vs. i.p.).-

Conduct preliminary

pharmacokinetic studies.

Unexpected Animal Toxicity
- Off-target effects- Vehicle

toxicity- Dosing error

- Lower the dose and re-

evaluate the MTD.- Always

include a vehicle-only control

group.- Double-check all dose

calculations and preparation

steps.

Experimental Protocols
Protocol: In Vitro Cell-Based Membrane Potential Assay

This protocol provides a method for assessing the effect of N-(4-azepan-1-ylphenyl)guanidine
on ion channel activity using a fluorescent membrane potential-sensitive dye.

1. Materials:

HEK-293 cells (or another suitable cell line)

Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

N-(4-azepan-1-ylphenyl)guanidine

Positive control (e.g., a known ion channel modulator)

Vehicle: 100% DMSO
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Black, clear-bottom 96-well or 384-well microplates

2. Cell Plating:

Culture HEK-293 cells to ~80-90% confluency.

Harvest cells and seed them into the microplates at a density of 20,000-40,000 cells per well.

Incubate for 24 hours at 37°C, 5% CO₂.

3. Compound Preparation:

Prepare a 10 mM stock of N-(4-azepan-1-ylphenyl)guanidine in DMSO.

Perform serial dilutions in DMSO to create a concentration range for the dose-response

curve.

Dilute these intermediate stocks into Assay Buffer to create the final working solutions (2X

concentration).

4. Staining and Measurement:

Prepare the dye solution according to the manufacturer's instructions.

Remove cell culture medium from the plate and add the dye solution to each well.

Incubate the plate as per the manufacturer's protocol (e.g., 60 minutes at 37°C).

Place the plate in a fluorescence plate reader.

Add the 2X compound working solutions to the wells.

Immediately begin kinetic fluorescence readings (e.g., one reading every 2 seconds for 3-5

minutes).

5. Data Analysis:

Calculate the change in fluorescence for each well.
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Normalize the data to the vehicle control (0% effect) and a positive control (100% effect).

Plot the normalized response versus the log of the compound concentration and fit the data

to a four-parameter logistic equation to determine the EC₅₀ or IC₅₀.

Sample In Vitro Data Presentation

Concentration (µM) % Inhibition (Mean) Standard Deviation

0.01 2.5 1.1

0.1 15.8 3.2

1 48.9 5.4

10 85.1 4.1

100 98.2 2.3

Sample In Vivo MTD Study Design

Group Treatment
Dose
(mg/kg)

Route N (mice)
Monitoring
Parameters

1 Vehicle --- i.p. 5
Body weight,

clinical signs

2 Compound 2.5 i.p. 5
Body weight,

clinical signs

3 Compound 5.0 i.p. 5
Body weight,

clinical signs

4 Compound 10.0 i.p. 5
Body weight,

clinical signs

5 Compound 15.0 i.p. 5
Body weight,

clinical signs

Visualizations
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Hypothesized Signaling Pathway

N-(4-azepan-1-ylphenyl)guanidine
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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